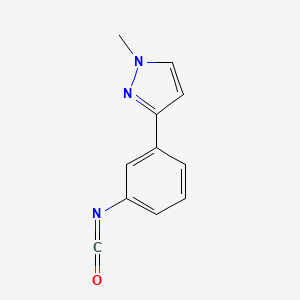
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The compound “1-(3-Isocyanatophenyl)-1H-pyrrole” has a SMILES string representation of O=C=Nc1cccc(c1)-n2cccc2 . This provides a compact textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound “3-Acetylphenyl isocyanate” has a molecular weight of 161.16 . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Heterocyclic Compounds
The quest for novel biologically potent heterocyclic compounds has led to the synthesis of molecules incorporating biologically active heterocycles like oxazole, pyrazoline, and pyridine. These compounds have shown potential in anticancer and antimicrobial applications. For instance, a study revealed the synthesis of compounds with significant potency against cancer cell lines and pathogenic strains, demonstrating their potential use in overcoming drug resistance (Kanubhai D. Katariya et al., 2021).
Electrochemical Synthesis of Heterocyclic Compounds
Electrochemically catalyzed reactions offer a green alternative to traditional synthetic methods, featuring mild reaction conditions and high yields. Research into the electrocatalyzed N–N coupling and ring cleavage reactions of pyrazoles has provided a pathway to synthesize new heterocyclic compounds, showcasing the method's environmental compatibility and efficiency (S. Zandi et al., 2021).
Small Molecule Fixation
The fixation of small molecules like carbon dioxide by frustrated Lewis pairs involving pyrazole derivatives indicates their utility in capturing and utilizing CO2, potentially impacting materials science and environmental chemistry. Such reactions afford adducts that can be used in various applications, demonstrating the versatility of pyrazole-based compounds in addressing contemporary challenges (Eileen Theuergarten et al., 2012).
Fluorescent Labeling for Biomolecules
Pyrazole-based heterocyclic dyes have emerged as promising fluorescent markers for labeling biomolecules, demonstrating their potential in analytical chemistry. The development of 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline as a derivatization agent for HPLC analysis exemplifies the role of pyrazole derivatives in enhancing detection and quantification methods for biologically relevant molecules (B. Varghese et al., 2016).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of pyrazole derivatives for their antimicrobial and antioxidant activities highlight their potential as leads in drug discovery. Molecular docking studies and in vitro assays have identified compounds with promising activities, indicating the role of pyrazole moieties in developing new therapeutic agents (P. Thangarasu et al., 2019).
Safety And Hazards
The compound “1-(3-Isocyanatophenyl)-1H-pyrazole” is considered hazardous. It’s toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propiedades
IUPAC Name |
3-(3-isocyanatophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-6-5-11(13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLKMXEBFQFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640334 | |
| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
912569-60-9 | |
| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)


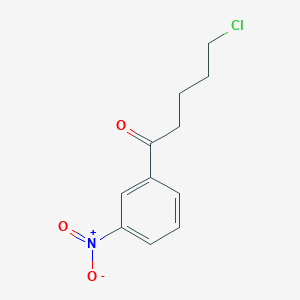

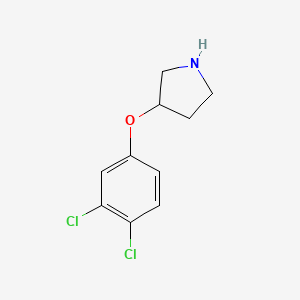
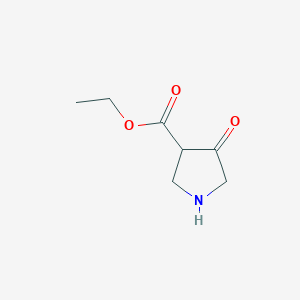
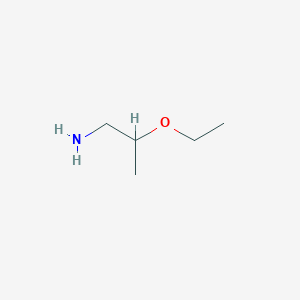

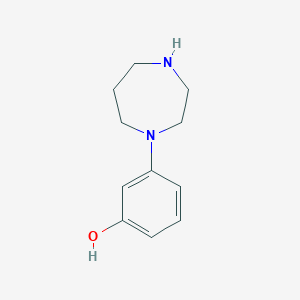
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine](/img/structure/B1613443.png)
